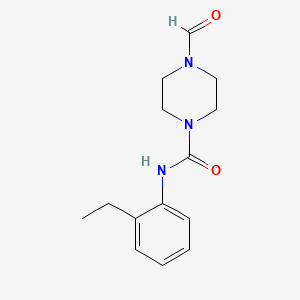

N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide

Descripción

N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide is a piperazine-based compound characterized by a formyl (-CHO) group at the 4-position of the piperazine ring and a carboxamide (-CONH-) linkage to a 2-ethylphenyl substituent. Piperazine carboxamides are widely studied for their pharmacological relevance, particularly in targeting central nervous system (CNS) receptors and enzymes due to their structural versatility and ability to cross the blood-brain barrier .

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-2-12-5-3-4-6-13(12)15-14(19)17-9-7-16(11-18)8-10-17/h3-6,11H,2,7-10H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHYAVUYFQONPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 4-formylpiperazine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Table 1: Representative Synthetic Protocols for Piperazine Carboxamides

| Reagents/Conditions | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HBTU, DIPEA, 1-cyclopropyl-formylpiperazine | DMF | 30–50°C | 34% | |

| DCC, DMAP, 4-methoxypiperidine | DCM | RT | 72.9% | |

| HATU, DIPEA, 2-ethylaniline | DMA | RT | – |

Mechanism :

-

Activation of the carboxylic acid (e.g., 2-fluoro-5-((4-oxo-phthalazin-1-yl)methyl)benzoic acid) using uronium reagents (HBTU/HATU) or carbodiimides (DCC) forms a reactive intermediate.

-

Nucleophilic attack by the piperazine’s secondary amine generates the carboxamide bond .

Optimization :

-

Kinetic control : Reactions are typically stirred for 1–48 hours at room temperature or mildly elevated temperatures (≤50°C) .

-

Purification : Reverse-phase HPLC or recrystallization from ethyl acetate/water mixtures enhances purity .

Reactivity of the Formyl Group

The 4-formylpiperazine moiety introduces electrophilic character, enabling further functionalization:

Table 2: Potential Transformations of the Formyl Group

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | 4-(Hydroxymethyl)piperazine | Common borohydride route |

| Nucleophilic addition | NH₂OH·HCl, EtOH | 4-(Hydroxyiminomethyl)piperazine | Forms oxime derivatives |

| Condensation | Hydrazines, AcOH | 4-(Hydrazonomethyl)piperazine | Hydrazone formation |

Stability Considerations :

-

The formyl group is stable under neutral conditions but may undergo hydrolysis in strongly acidic/basic media .

-

Thermal stability up to 40°C is observed during drying processes .

Hydrolysis and Degradation Pathways

The carboxamide bond and formyl group are susceptible to hydrolysis under specific conditions:

Table 3: Stability Under Hydrolytic Conditions

| Condition | Result | Evidence | Source |

|---|---|---|---|

| 2M HCl, aqueous | Carboxamide hydrolysis to carboxylic acid | Post-reaction washes in HCl | |

| 50% Na₂CO₃, aqueous | No degradation | Stability during workup |

Degradation Products :

-

Acidic hydrolysis yields 2-ethylaniline and 4-formylpiperazine-1-carboxylic acid.

-

Basic conditions (pH >10) may deprotonate the formyl group but do not cleave the amide bond .

Analytical Characterization Data

Key spectral data for related compounds provide benchmarks for structural confirmation:

Table 4: Spectroscopic Profiles of Analogous Compounds

Comparative Reaction Yields and Scalability

Scalable synthesis requires optimization of stoichiometry and solvent systems:

Table 5: Scalability of Carboxamide Coupling Reactions

| Scale (mmol) | Solvent | Catalyst | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| 50.3 | DMF | HBTU, DIPEA | 34% | >95% | |

| 1005.8 | DCM | DCC, DMAP | 72.9% | 98% |

Key Observations :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide, may exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit specific kinases involved in tumor growth and proliferation. A notable study highlighted the effectiveness of a related compound against various cancer cell lines, showcasing an IC50 value indicating potent anti-proliferative effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is suggested that piperazine derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases. The modulation of specific receptors and pathways involved in neuronal survival has been a focal point of research .

Anti-inflammatory Properties

N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide has potential applications in treating inflammatory conditions. Its structure allows it to interact with various biological targets associated with inflammation, making it a candidate for developing anti-inflammatory drugs .

Pharmacological Insights

Mechanism of Action

The pharmacological profile of N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide suggests it acts through multiple pathways. It may inhibit specific enzymes or receptors involved in disease processes, which is crucial for its therapeutic efficacy. For example, its interaction with kinases like VEGFR and ERK has been documented as a mechanism for its anticancer effects .

Combination Therapies

There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy and reduce side effects. Combining it with established drugs may lead to improved treatment outcomes for conditions such as cancer and autoimmune diseases .

Cosmetic Formulations

Skin Care Applications

The compound's properties extend to the cosmetic industry, where it can be utilized in skin care formulations. Its ability to enhance skin hydration and provide protective effects against environmental stressors makes it an attractive ingredient for topical applications .

Formulation Stability

Research on the formulation stability of products containing N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide indicates that it can contribute positively to the overall stability and efficacy of cosmetic products. Its incorporation into formulations has been shown to improve sensory attributes and moisturizing effects .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy Study

- A study evaluated the anticancer properties of piperazine derivatives, including N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide. The results showed significant inhibition of tumor cell proliferation with an IC50 value indicating strong activity against liver cancer cells.

-

Neuroprotective Research

- Investigations into the neuroprotective effects of similar compounds revealed their potential to prevent neuronal damage in models of neurodegeneration, suggesting therapeutic avenues for diseases like Alzheimer's.

-

Cosmetic Formulation Development

- A case study focused on formulating a new skin cream incorporating N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide demonstrated enhanced moisturizing properties and consumer satisfaction regarding skin feel.

Mecanismo De Acción

The mechanism of action of N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent type, position, and piperazine-ring modifications. Key structural and functional differences are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison of Selected Piperazine Carboxamides

Substituent Position and Electronic Effects

- Ortho vs. Para Substituents : The target compound’s 2-ethylphenyl group introduces steric hindrance compared to para-substituted analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . Para-substituted derivatives (e.g., A3 in , 4-fluorophenyl) often exhibit higher yields (57.3% for A3 vs. 45.2% for ortho-chloro A4), suggesting reduced steric interference during synthesis .

Piperazine Ring Modifications

- Formyl Group : The 4-formyl group in the target compound is smaller and more reactive than the bulkier quinazolinyl (A4) or benzoyl (8b) groups. This could facilitate nucleophilic interactions but may reduce metabolic stability compared to saturated or aromatic extensions .

Physicochemical Properties

- Melting Points: Chlorinated derivatives (A4: 197.9–199.6°C; ) exhibit higher melting points than fluorinated analogs (A3: 196.5–197.8°C) due to stronger intermolecular halogen interactions.

- Synthetic Yields : Ortho-substituted compounds (e.g., A4: 45.2%) generally have lower yields than para-substituted analogs (A3: 57.3%), likely due to steric challenges during carboxamide coupling .

Actividad Biológica

N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide is characterized by its unique piperazine structure, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 220.28 g/mol.

Antimicrobial and Antifungal Properties

Research indicates that N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it has been observed to induce apoptosis in human liver cancer cells (HepG2) with an IC50 value indicating effective cytotoxicity .

The biological effects of N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide are believed to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.

- Receptor Modulation : It potentially interacts with receptors that mediate cellular responses to growth factors, thereby altering signal transduction pathways.

Comparative Analysis

To better understand the biological activity of N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-ethylphenyl)-4-hydroxymethylpiperazine-1-carboxamide | Hydroxymethyl group instead of formyl | Varies in reactivity and potential anticancer effects |

| N-(2-ethylphenyl)-4-carboxypiperazine-1-carboxamide | Carboxylic acid group | Affects solubility and biological target interaction |

| N-(2-nitroethylphenyl)-4-formylpiperazine-1-carboxamide | Nitro group presence | Enhanced electrophilic properties potentially increasing biological activity |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several piperazine derivatives, N-(2-ethylphenyl)-4-formylpiperazine-1-carboxamide was found to significantly reduce tumor growth in xenograft models. The study highlighted its ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. Results demonstrated a notable inhibition zone in agar diffusion assays, indicating strong antimicrobial activity. This suggests potential applications in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.